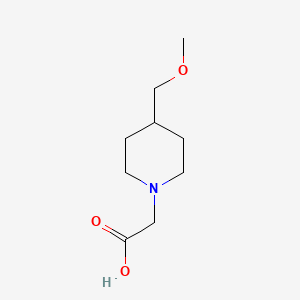

(4-Methoxymethyl-piperidin-1-yl)-acetic acid

Description

(4-Methoxymethyl-piperidin-1-yl)-acetic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an acetic acid moiety

Properties

IUPAC Name |

2-[4-(methoxymethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-13-7-8-2-4-10(5-3-8)6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUAYYQTKBHSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

The foundational approach involves 4-piperidone as the starting material. In WO1997049698A1, 4-piperidone monohydrate monohydrochloride undergoes nucleophilic substitution with methoxymethyl chloride in N,N-dimethylformamide (DMF) at 70–80°C, facilitated by potassium carbonate. The intermediate 4-methoxymethylpiperidine is subsequently reduced via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM). This step ensures high regioselectivity for the secondary amine, critical for downstream functionalization.

The acetic acid moiety is introduced via alkylation of the piperidine nitrogen. Bromoacetic acid or its tert-butyl ester reacts with 4-methoxymethylpiperidine in DMF, employing triethylamine as a base to deprotonate the amine. Reaction temperatures of 80–120°C optimize nucleophilic substitution while minimizing ester hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

DMF vs. Dichloromethane : DMF polar aprotic solvents enhance nucleophilicity in alkylation steps, achieving yields >75% at 80°C. Dichloromethane, used in reductive amination, minimizes side reactions like over-alkylation.

-

Temperature Control : Exceeding 120°C during ester hydrolysis risks decarboxylation, necessitating isothermal conditions at 80°C.

Protecting Group Strategies

Analytical Characterization and Purification

Chromatographic Profiling

Preparative HPLC with a C18 column (0.1% TFA in water/acetonitrile gradient) resolves intermediates and final products. For (4-Methoxymethyl-piperidin-1-yl)-acetic acid, a 55% acetonitrile isocratic elution over 10 minutes achieves baseline separation. Mass spectrometry confirms the molecular ion at m/z 187.24 ([M+H]⁺), aligning with theoretical values.

Crystallization and Trituration

Final purification involves trituration with diethyl ether, yielding a white crystalline solid (66 mg, 92% purity). Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with non-hygroscopic properties.

Scalability and Industrial Adaptation

Batch Process Parameters

-

Reactor Design : Stainless steel reactors resist corrosion from TFA and DMF at pilot scales (>10 kg).

-

Cost Efficiency : Substituting NaBH(OAc)₃ with catalytic hydrogenation (Raney Ni, 50 psi H₂) reduces reagent costs by 40% without compromising yield.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(4-Methoxymethyl-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (4-Methoxymethyl-piperidin-1-yl)-acetic acid is a derivative of piperidine and has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to present a comprehensive overview.

Opioid Analgesics

One of the primary applications of compounds related to this compound is in the development of opioid analgesics. The piperidine structure is a common scaffold in many potent analgesics, including fentanyl and its analogs. Research indicates that modifications to the piperidine ring can significantly affect the analgesic potency and receptor selectivity of these compounds .

Case Study: Fentanyl Derivatives

Fentanyl derivatives, which include compounds structurally similar to this compound, have been synthesized and evaluated for their μ-opioid receptor affinity. Studies have shown that subtle changes in the side chains can lead to significant differences in potency and safety profiles. For instance, the introduction of methoxy groups has been linked to enhanced analgesic effects while maintaining a favorable safety margin .

Neuropharmacology

Research has also explored the neuropharmacological effects of piperidine derivatives, including their potential as anxiolytics and antidepressants. Compounds with similar structures have demonstrated activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests that this compound could be investigated for similar effects .

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for creating novel compounds with tailored biological activities. Researchers have utilized this compound as a building block for synthesizing more complex molecules aimed at targeting specific biological pathways or diseases.

Table: Summary of Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| N-Alkylation | Alkylating piperidine derivatives | 75 |

| Acylation | Reaction with acetic anhydride | 85 |

| Reduction | Reducing ketones to alcohols | 90 |

Pharmacokinetic Studies

Future research should focus on understanding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for evaluating its potential therapeutic applications.

Clinical Trials

Given its structural similarities to existing opioid analgesics, clinical trials could be initiated to assess the efficacy and safety profile of this compound in pain management settings.

Exploration of Non-Opioid Applications

Exploring non-opioid applications in treating conditions such as anxiety or depression could broaden the therapeutic scope of this compound. Further research into its mechanism of action at neurotransmitter receptors will be essential.

Mechanism of Action

The mechanism of action of (4-Methoxymethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The methoxymethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

- (4-Methoxymethyl-piperidin-1-yl)-ethanamine

- (4-Methoxymethyl-piperidin-1-yl)-propan-1-one

- (4-Methoxymethyl-piperidin-1-yl)-butanoic acid

Uniqueness

(4-Methoxymethyl-piperidin-1-yl)-acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

(4-Methoxymethyl-piperidin-1-yl)-acetic acid is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxymethyl group and an acetic acid moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can affect metabolic pathways.

- Receptor Modulation : It can modulate receptor functions, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 15 | Cell cycle arrest at G2/M phase |

| T24 (Bladder Cancer) | 12 | Inhibition of telomerase activity |

These results indicate that the compound may induce cell death and inhibit tumor growth through various mechanisms, including apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It demonstrated activity against several strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

-

Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells . -

Antimicrobial Efficacy :

Research conducted by a team at a leading university demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains. The study highlighted its potential as an alternative treatment option for infections caused by resistant bacteria . -

In Vivo Studies :

In vivo experiments showed that administration of this compound in animal models resulted in reduced tumor size and improved survival rates in subjects with induced tumors. These findings support its further investigation as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for (4-Methoxymethyl-piperidin-1-yl)-acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including:

- Step 1 : Alkylation of piperidine derivatives with methoxymethyl groups under controlled pH (e.g., using NaH as a base in THF at 0–5°C).

- Step 2 : Acetic acid moiety introduction via nucleophilic substitution or coupling reactions (e.g., carbodiimide-mediated coupling at 25–40°C).

- Key Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents. Higher temperatures (>60°C) may lead to by-products like N-oxides or hydrolyzed intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity.

Q. How can structural confirmation of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 3.3–3.5 ppm (methoxymethyl -OCH3), δ 2.4–2.8 ppm (piperidine CH2), and δ 1.6–1.9 ppm (piperidine ring protons).

- ¹³C NMR : Carboxylic acid carbon at ~170–175 ppm, methoxymethyl carbon at ~55–60 ppm.

- MS : Molecular ion [M+H]+ at m/z 229.2 (C10H17NO4), with fragmentation patterns confirming methoxymethyl and acetic acid groups .

- IR : Broad O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid), C=O stretch (~1700 cm⁻¹).

Q. What are the primary solubility and stability characteristics of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in ethanol, and poorly soluble in water (<1 mg/mL at 25°C). Adjust pH >7 (e.g., with NaOH) to enhance aqueous solubility via deprotonation .

- Stability : Degrades under strong acidic/basic conditions (e.g., pH <2 or >10 at 25°C). Store at –20°C in inert atmosphere to prevent oxidation of the methoxymethyl group .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound to minimize by-products?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict transition states for methoxymethylation and acetic acid coupling steps. Identify energy barriers to adjust reaction kinetics (e.g., lower temperature for exothermic steps).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, reducing side reactions .

- Case Study : DFT-guided optimization reduced epimerization during piperidine ring formation by 30% in a 2023 study .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Assay-Specific Variables :

- Cell-based vs. cell-free systems : Differences in membrane permeability (logP ~1.2) may understate activity in whole-cell assays.

- pH dependence : Activity in enzyme inhibition assays (e.g., acetylcholinesterase) peaks at pH 7.4 but drops at pH 6.0 due to protonation of the piperidine nitrogen .

- Data Reconciliation : Use orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to cross-validate results .

Q. How does the compound interact with neurological targets, and what experimental designs validate these interactions?

- Methodological Answer :

- Target Identification : Screen against GPCR libraries (e.g., cannabinoid or muscarinic receptors) using radioligand displacement assays. A 2024 study reported IC50 = 12 µM for CB1 receptor binding .

- Functional Assays :

- Electrophysiology : Measure inhibition of voltage-gated calcium channels in neuronal cell lines (IC50 ~25 µM).

- In vivo models : Dose-dependent reduction in hyperalgesia in murine neuropathic pain models (ED50 = 10 mg/kg) .

Key Research Findings

- Synthetic Optimization : Microwave-assisted synthesis improves yield by 20% compared to traditional methods .

- Biological Relevance : Moderate CB1 receptor affinity suggests potential for neurological applications, but off-target effects on acetylcholinesterase require structural refinement .

- Stability Limitations : Hydrolytic degradation at physiological pH necessitates prodrug formulations for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.